3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
Description
This compound is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and a morpholine-terminated propan-1-one chain at position 5. The oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility due to its polar nature, while the propan-1-one linker provides conformational flexibility.
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-2-4-13(5-3-12)16-17-14(22-18-16)6-7-15(20)19-8-10-21-11-9-19/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBMWNGRXQCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Nitriles
A widely adopted method involves the reaction of 4-methylbenzohydrazide with a nitrile derivative under acidic conditions. Source demonstrates this approach, where hydrazides cyclize with nitriles using phosphorous oxychloride (POCl₃) as a dehydrating agent.
Procedure :
-
4-Methylbenzohydrazide (Intermediate A) : Synthesized by treating methyl 4-methylbenzoate with hydrazine hydrate in ethanol.
-
Cyclization : Intermediate A reacts with a nitrile (e.g., cyanoacetic acid) in POCl₃ under reflux for 5 hours. The reaction mixture is neutralized with NaOH, yielding 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-acetic acid.
Optimization :
Amidoxime Cyclization
An alternative route employs amidoximes derived from 4-methylbenzonitrile. Source describes cyclocondensation with carbon disulfide (CS₂) in ethanolic KOH.
Procedure :
-
Amidoxime Formation : 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water.
-
Cyclization : The amidoxime is treated with CS₂ and KOH at reflux, followed by acidification to yield the oxadiazole-thione intermediate. Subsequent desulfurization with H₂O₂ affords the oxadiazole core.
Key Data :
Synthesis of the Morpholine-Propanone Fragment
Nucleophilic Substitution of Haloketones
Source highlights the alkylation of morpholine with 3-chloropropiophenone.
Procedure :
-
3-Chloropropiophenone : Prepared by Friedel-Crafts acylation of benzene with chloroacetyl chloride.
-
Morpholine Substitution : Reacting 3-chloropropiophenone with morpholine in acetonitrile at 60°C for 12 hours yields 1-(morpholin-4-yl)propan-1-one.
Optimization :
Fragment Coupling Strategies
Acylation of the Oxadiazole Core
The oxadiazole-acetic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 1-(morpholin-4-yl)propan-1-one.
Procedure :
-
Acid Chloride Formation : 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl-acetic acid reacts with SOCl₂ at reflux.
-
Coupling : The acid chloride is treated with 1-(morpholin-4-yl)propan-1-one in dichloromethane (DCM) with TEA as a base.
Key Data :
Direct Alkylation
Source suggests alkylation of the oxadiazole-thione intermediate with a halogenated morpholine-propanone derivative.
Procedure :
-
Oxadiazole-Thione : Synthesized via cyclocondensation (Section 2.2).
-
Alkylation : React with 3-bromo-1-(morpholin-4-yl)propan-1-one in DMF at 80°C for 8 hours.
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | POCl₃, Hydrazide | 65–75 | >98% |
| Amidoxime Route | CS₂, KOH | 70–80 | 97% |
| Acylation Coupling | SOCl₂, TEA | 60–65 | 95% |
| Direct Alkylation | DMF, K₂CO₃ | 55–60 | 96% |
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key features of the target compound and its analogs:
Key Observations:
Oxadiazole Substitution :
- The target compound’s 4-methylphenyl group provides moderate hydrophobicity, while analogs with electron-withdrawing groups (e.g., 2-chlorophenyl in or trifluoromethylphenyl in ) exhibit increased polarity and altered binding affinities.
Linker Diversity :
- The propan-1-one linker in the target compound offers a ketone group for hydrogen bonding. In contrast, urea () and methylene () linkers prioritize different interaction profiles (e.g., urea enhances hydrogen-bond donation).
Heterocyclic Terminal Groups :
- Morpholine (target compound) improves solubility compared to piperazine (), which has higher basicity due to its two nitrogen atoms. Sulfonyl-piperazine () introduces strong polarity, likely reducing membrane permeability.
Biological Activity
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is a derivative of the 1,2,4-oxadiazole family, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy in various biological assays.
Chemical Structure and Properties
The compound features a morpholine ring and an oxadiazole moiety, contributing to its potential biological activities. Its molecular formula is with a molecular weight of approximately 286.33 g/mol.
Biological Activities
-
Anticancer Activity :
- Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines such as HeLa (human cervical carcinoma) and CaCo-2 (human colon adenocarcinoma) with IC50 values in the low micromolar range .
- A derivative of 1,2,4-oxadiazole exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating strong selectivity and potency .
-
Antimicrobial Activity :
- The oxadiazole scaffold has been associated with antimicrobial properties. Compounds within this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds containing the oxadiazole ring demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects :
The precise mechanisms by which 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets:
- Enzyme Inhibition : Many oxadiazoles inhibit enzymes such as histone deacetylases (HDACs), which play crucial roles in cancer progression and inflammation .
- Receptor Modulation : The compound may also act as a modulator of specific receptors involved in cellular signaling pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several oxadiazole derivatives against a panel of twelve human tumor cell lines. The results indicated that compounds similar to 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one exhibited IC50 values ranging from 0.003 to 9.27 µM across different cancer types, underscoring their potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer (OVXF 899) | 2.76 |
| Renal Cancer (RXF 486) | 1.143 |
| Colon Cancer (CXF HT-29) | <0.003 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against various pathogens. The findings showed that certain oxadiazole compounds had minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, indicating their potential utility in treating bacterial infections .
Q & A
Q. What are the established synthetic routes for 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-methylbenzoic acid hydrazide with a nitrile precursor to form the 1,2,4-oxadiazole ring.
- Step 2 : Coupling the oxadiazole intermediate with a morpholine-containing propanone derivative via nucleophilic acyl substitution. Reaction optimization includes solvent selection (e.g., dimethyl sulfoxide for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography or recrystallization . Yield improvements may involve catalyst screening (e.g., triethylamine for acid scavenging) or microwave-assisted synthesis for faster kinetics .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : ¹H/¹³C NMR for verifying substituent positions on the oxadiazole and morpholine rings. The methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while morpholine protons resonate as multiplets (~δ 3.6–3.8 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in morpholine) confirm functional groups .
- X-ray crystallography : SHELXL software refines crystal structures to resolve bond angles and torsional strain in the oxadiazole-morpholine linkage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets in kinases). The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues like Phe in kinase domains .
- QSAR studies : Correlate substituent effects (e.g., 4-methylphenyl vs. chlorophenyl analogs) with bioactivity data to design derivatives with enhanced selectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Dose-response standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions that may explain discrepancies .
- Metabolic stability assays : Evaluate cytochrome P450-mediated degradation, which can alter effective compound concentrations in vitro vs. in vivo .
Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties?
- Solubility : Morpholine’s oxygen atoms enhance water solubility via hydrogen bonding, critical for bioavailability.
- Metabolism : The morpholine ring is resistant to oxidative degradation, prolonging half-life compared to piperazine analogs. In vitro liver microsome assays (e.g., human CYP3A4 inhibition studies) validate metabolic stability .
Methodological Challenges & Solutions
Q. What purification challenges arise during synthesis, and how are they addressed?
- Issue : Co-elution of byproducts (e.g., unreacted hydrazide) during chromatography.
- Solution : Use gradient elution with hexane/ethyl acetate (8:2 to 6:4) or HPLC with a C18 column for polar impurities .
Q. How can crystallographic data resolve ambiguities in stereochemistry or conformation?
- Single-crystal X-ray diffraction : Resolve the spatial arrangement of the oxadiazole and morpholine groups. SHELXL refinement identifies disorder in flexible side chains (e.g., propyl linker) .
Comparative Analysis
Q. How do structural modifications (e.g., substituting morpholine with piperazine) alter bioactivity?
- Case study : Replacing morpholine with 4-(methylsulfonyl)piperazine (as in ’s analog) increases kinase inhibition potency due to stronger hydrogen bonding with catalytic lysine residues.
- Data : IC₅₀ values drop from 12 µM (morpholine) to 3.5 µM (piperazine derivative) in EGFR kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
